molecular formula C21H23NO5 B13060255 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid

Cat. No.: B13060255
M. Wt: 369.4 g/mol
InChI Key: QWFGJWUZCJRTOQ-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amino acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine 95%

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid is unique due to its specific structure, which includes a methoxy group and a methyl group on the propanoic acid backbone. This unique structure can influence its reactivity and the types of peptides it can be used to synthesize .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid, also known by its IUPAC name, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C20_{20}H21_{21}NO5_5
  • Molecular Weight : 355.39 g/mol
  • CAS Number : 1694536-15-6
  • Structure : The compound contains a fluorenyl group and a methoxycarbonyl group, which are crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Fluorenone derivatives have shown promise against several bacterial strains. For instance, modifications in side chains have been associated with enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Antitumor Properties : Some fluorenone derivatives act as type I topoisomerase inhibitors, which are vital in cancer treatment due to their role in DNA replication and repair .
  • Neuroactive Effects : Compounds containing the fluorenyl structure may influence neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Enzyme Inhibition : Similar compounds have demonstrated inhibition of key enzymes involved in metabolic pathways, such as InhA in Mycobacterium tuberculosis, indicating potential use in treating resistant bacterial infections .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Properties : A series of fluorenone derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly impacted their inhibitory concentrations, suggesting that the fluorenyl moiety enhances antimicrobial efficacy .
  • Antitumor Activity Assessment : In a study evaluating antiproliferative effects, certain fluorenone derivatives were found to inhibit cancer cell growth effectively. The introduction of linear alkyl groups improved the antiproliferative activity compared to branched groups .
  • Neuroactivity Investigation : Research into piperidine derivatives with fluorenyl substitutions showed potential neuroactive properties, indicating that such compounds could modulate neurotransmitter systems and exhibit protective effects against neurotoxicity .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialFluorenone DerivativesEffective against Staphylococcus aureus
AntitumorTopoisomerase InhibitorsInhibition of cancer cell proliferation
NeuroactivePiperidine DerivativesModulation of neurotransmitter systems
Enzyme InhibitionInhA InhibitorsReduced activity in Mycobacterium tuberculosis

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxy-2-methylpropanoic acid

InChI

InChI=1S/C21H23NO5/c1-21(13-26-3,19(23)24)22(2)20(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24)

InChI Key

QWFGJWUZCJRTOQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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